molecular formula C8H10O2 B128898 1,4-Bis(trideuteriomethoxy)benzene CAS No. 24658-26-2

1,4-Bis(trideuteriomethoxy)benzene

Cat. No. B128898
CAS RN: 24658-26-2
M. Wt: 144.2 g/mol
InChI Key: OHBQPCCCRFSCAX-WFGJKAKNSA-N
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Description

Benzene-based compounds, such as “1,4-Bis(trideuteriomethoxy)benzene”, typically consist of a benzene ring with various functional groups attached. In this case, it appears to have methoxy groups attached at the 1 and 4 positions of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with a large excess of the functional group, catalyzed with copper (I) iodide . The exact synthesis process for “1,4-Bis(trideuteriomethoxy)benzene” would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of benzene-based compounds is typically characterized by techniques such as single-crystal X-ray diffraction analysis, infrared spectra (IR), and nuclear magnetic resonance (NMR) spectroscopy . The molecules often exhibit large dihedral angles between the donor and acceptor moieties .


Chemical Reactions Analysis

Benzene-based compounds can undergo a variety of chemical reactions, including electrophilic substitution, nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation . The specific reactions that “1,4-Bis(trideuteriomethoxy)benzene” undergoes would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

Benzene and its derivatives are typically nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma. They are immiscible with water but readily miscible with organic solvents .

Safety And Hazards

While specific safety data for “1,4-Bis(trideuteriomethoxy)benzene” was not found, similar compounds can cause serious eye irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are often recommended when handling these types of compounds .

Future Directions

The future directions for research into “1,4-Bis(trideuteriomethoxy)benzene” and similar compounds could involve exploring their potential applications in various fields. For example, some benzene-based compounds have been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

properties

IUPAC Name

1,4-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQPCCCRFSCAX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trideuteriomethoxy)benzene

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